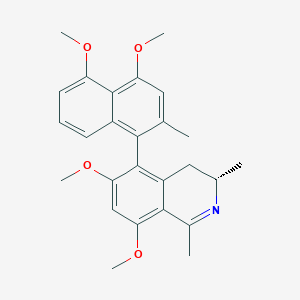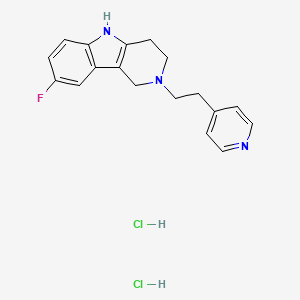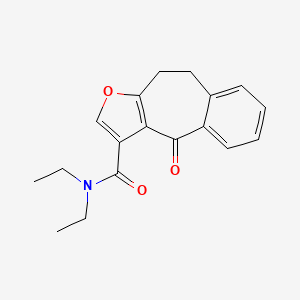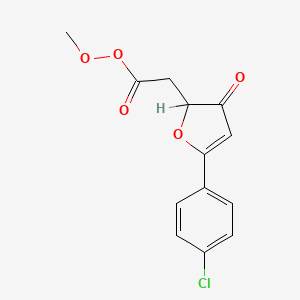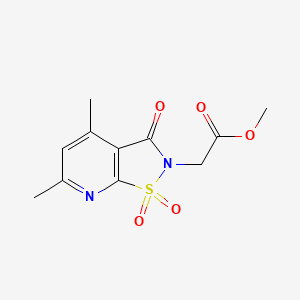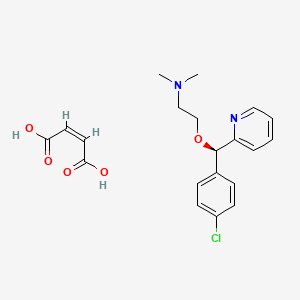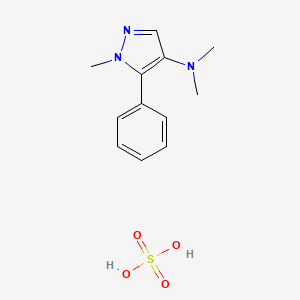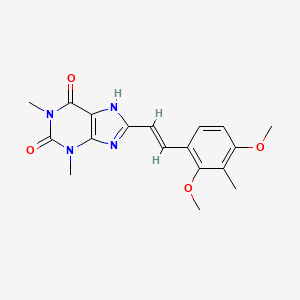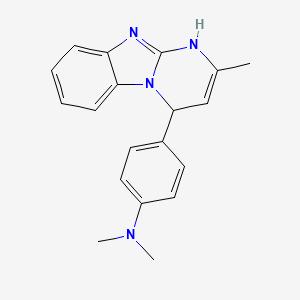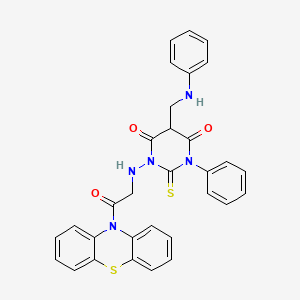
(5R,8S,10R)-6-Methyl-8-(2-tetrazolylmethyl)ergoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R,8S,10R)-6-Methyl-8-(2-tetrazolylmethyl)ergoline is a synthetic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological activities, including their use in treating migraines, Parkinson’s disease, and as vasoconstrictors. This compound features a tetrazole group, which is often used in medicinal chemistry for its bioisosteric properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R,8S,10R)-6-Methyl-8-(2-tetrazolylmethyl)ergoline typically involves the following steps:
Starting Material: The synthesis begins with a suitable ergoline precursor.
Tetrazole Introduction: The tetrazole group is introduced via a cycloaddition reaction involving an azide and a nitrile.
Methylation: The methyl group is introduced through a methylation reaction using a methylating agent such as methyl iodide.
Purification: The final product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the tetrazole group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the methyl or tetrazole groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce de-tetrazolated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5R,8S,10R)-6-Methyl-8-(2-tetrazolylmethyl)ergoline can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of ergoline derivatives on various biological systems. Its interactions with receptors and enzymes can provide insights into its pharmacological properties.
Medicine
Medically, ergoline derivatives are known for their use in treating neurological disorders. This compound could potentially be investigated for its efficacy in treating conditions such as migraines or Parkinson’s disease.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of other bioactive molecules.
Mécanisme D'action
The mechanism of action of (5R,8S,10R)-6-Methyl-8-(2-tetrazolylmethyl)ergoline likely involves interaction with serotonin and dopamine receptors, similar to other ergoline derivatives. The tetrazole group may enhance its binding affinity or alter its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ergotamine: Used to treat migraines, shares the ergoline core structure.
Bromocriptine: Used in the treatment of Parkinson’s disease, also an ergoline derivative.
Lysergic Acid Diethylamide (LSD): A well-known psychedelic compound with an ergoline structure.
Uniqueness
(5R,8S,10R)-6-Methyl-8-(2-tetrazolylmethyl)ergoline is unique due to the presence of the tetrazole group, which is not commonly found in other ergoline derivatives. This group can confer unique pharmacological properties and enhance the compound’s stability and bioavailability.
Propriétés
Numéro CAS |
115178-37-5 |
|---|---|
Formule moléculaire |
C17H20N6 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
(6aR,9S)-7-methyl-9-(tetrazol-2-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C17H20N6/c1-22-8-11(9-23-20-10-19-21-23)5-14-13-3-2-4-15-17(13)12(7-18-15)6-16(14)22/h2-4,7,10-11,14,16,18H,5-6,8-9H2,1H3/t11-,14?,16+/m0/s1 |
Clé InChI |
LKRDTAUMPMNZDW-ZIHDAQAOSA-N |
SMILES isomérique |
CN1C[C@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CN5N=CN=N5 |
SMILES canonique |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CN5N=CN=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


